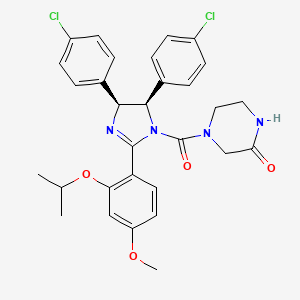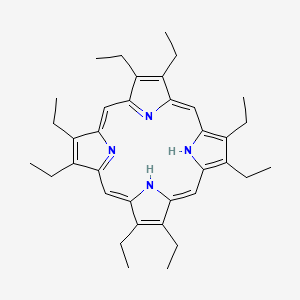
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine
Vue d'ensemble
Description
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine, also known as Octaethylporphine, is a porphyrin derivative . It can be used in synthetic fiber oil agents such as polypropylene and polyester filament, where it exhibits anti-static, emulsifying, softening, and rust-proofing properties . It may play an important role in structures capable of photon upconversion .
Synthesis Analysis
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine involves metalation with different metals. For instance, it metalates with copper (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper (II) . It also metalates with cobalt (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt (II) .Molecular Structure Analysis
The molecular structure of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine is available as a 2D Mol file . The empirical formula is C36H46N4 .Chemical Reactions Analysis
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine can undergo various chemical reactions. For example, it metalates with copper (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper (II), which was used to prepare a mixed adlayer with cobalt phthalocyanine, by immersing an Au (111) substrate . It also metalates with cobalt (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt (II) .Physical And Chemical Properties Analysis
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine has a molecular weight of 534.78 . It has a density of 1.063, a melting point of 322 °C, and a boiling point of 602.53°C (rough estimate) . The refractive index is estimated to be 1.7000 .Applications De Recherche Scientifique
Hybrid Device Fabrication
Octaethylporphine (PtOEP) has been used in the fabrication of hybrid devices, specifically in the creation of Au/PtOEP/p-Si/Al and Au/PtOEP/n-Si/Al devices . These devices have shown rectification behavior and their electrical properties have been studied extensively . The conduction mechanisms at forward and reverse bias and diode parameters as a function of the temperature for these devices were determined and discussed .
Field-Effect Transistors and Solar Cells
PtOEP has been used as an active layer in field-effect transistors and solar cells . Its unique properties, including optical, electronic, and structural properties, make it very promising for wide applications in future electronics .
Oxygen Carriers in Biomedical Applications
PtOEP has been used in the development of artificial oxygen carriers with a core-shell structure and erythrocyte mimetic shape . These carriers, known as bifunctional cDFCs, have shown high biocompatibility in vitro, high stability, and negligible leaching of probe molecules in cell culture . They also exhibited rapid oxygen release and absorption and prompt detection of the oxygen concentration .
Oxygen Sensors
PtOEP has been used as an oxygen sensor in the development of perfluorocarbon-based oxygen carriers . Among the three oxygen probes, PtOEP-loaded PFOB/PDMS-TPE exhibited the highest sensitivity to the dissolved oxygen concentration .
Pressure Sensors
Porous polymer/ceramic films doped with luminescent molecules such as PtOEP have been used as pressure sensors . These films yield a Stern-Volmer constant of A ranging from 0.02 to 0.61 .
Flexible Electronic Devices
The charge transfer properties of the organic/inorganic and interfacial layer in metal/semiconductor M/S play a vital role in flexible electronic devices such as organic field effect transistor (OFET), organic light emitting diode (OLED) and organic photovoltaic (OPV) . PtOEP is often studied as an interfacial layer in these structures .
Mécanisme D'action
Target of Action
Octaethylporphine, also known as Octaethylporphyrin or 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine, is an organic compound that is a relative of naturally occurring heme pigments . The primary targets of Octaethylporphine are the prosthetic groups in heme proteins . These proteins play a crucial role in various biological processes, including oxygen transport and electron transfer.
Mode of Action
Octaethylporphine interacts with its targets by forming a range of transition metal porphyrin complexes . When treated with ferric chloride in hot acetic acid solution, it gives the square pyramidal complex Fe (OEP)Cl . It also forms the square planar complexes Ni (OEP) and Cu (OEP) . These interactions result in changes to the structure and function of the target proteins, influencing their biological activity.
Pharmacokinetics
It is known to be a dark purple solid that is soluble in organic solvents , suggesting that it may have good bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of Octaethylporphine. Factors such as pH, temperature, and the presence of other molecules can affect its ability to form complexes with its target proteins. Additionally, its solubility in organic solvents suggests that it may be affected by the lipid composition of the cellular environment .
Propriétés
IUPAC Name |
2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIGRBIXXECHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062589 | |
| Record name | Octaethylporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine | |
CAS RN |
2683-82-1 | |
| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octaethylporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD85YF7CEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



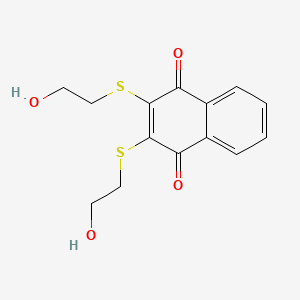
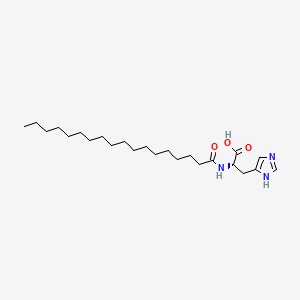
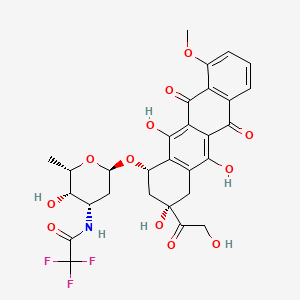
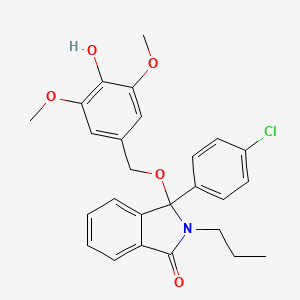

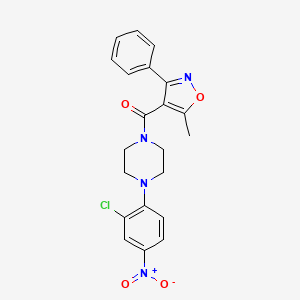
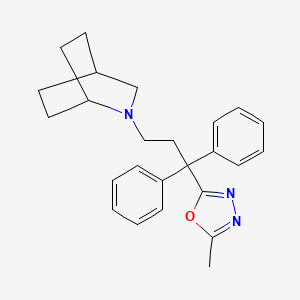


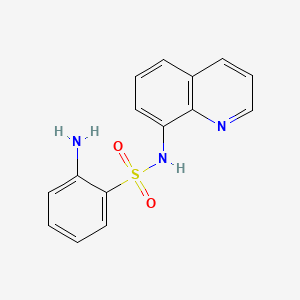
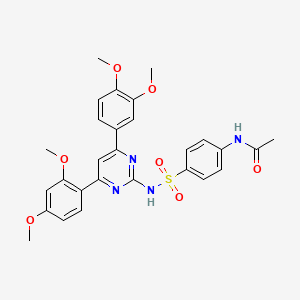

piperazino) ketone](/img/structure/B1677039.png)
